molecular formula C11H11FO2 B13243145 2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13243145
M. Wt: 194.20 g/mol
InChI Key: IPVLUYYIXCVACP-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated tetralone derivative characterized by a ketone group at position 1, a fluorine atom at position 2, and a methoxy group at position 5 on the naphthalene ring system. This compound belongs to a class of bicyclic ketones with applications in pharmaceutical intermediates and organic synthesis. The fluorine substituent enhances electronegativity and may influence bioactivity, while the methoxy group contributes to electronic and steric effects.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-4,9H,5-6H2,1H3

InChI Key

IPVLUYYIXCVACP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2=O)F

Origin of Product

United States

Preparation Methods

Route via Friedel–Crafts Alkylation and Fluorination

Stepwise Process:

  • Preparation of the tetrahydronaphthalene core:
    Starting from substituted benzene derivatives, a Friedel–Crafts alkylation with suitable aldehydes or ketones introduces the necessary side chains, forming the core structure.

  • Selective fluorination at position 2:
    Using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) , fluorine can be introduced regioselectively at the desired position via electrophilic aromatic substitution or via directed fluorination strategies.

  • Methoxylation at position 5:
    The methoxy group is installed through nucleophilic substitution using methanol in the presence of acid catalysts or via methylation of hydroxyl groups formed during earlier steps.

Reagents and Conditions:

Step Reagents Conditions Notes
Alkylation Benzene derivatives, aldehydes/ketones Lewis acids (AlCl₃), reflux Forms the tetrahydronaphthalene core
Fluorination NFSI or Selectfluor Room temperature, inert atmosphere Regioselective fluorination at position 2
Methoxylation Methanol, acid catalyst (e.g., H₂SO₄) Reflux Installation of methoxy group at position 5

Route via Cyclization of Fluorinated Precursors

Stepwise Process:

Reagents and Conditions:

Step Reagents Conditions Notes
Cyclization Acid catalysts (e.g., polyphosphoric acid) Elevated temperature Forms the fused ring system
Methylation Methyl iodide, K₂CO₃ Reflux Adds methoxy group
Oxidation KMnO₄, NaOH Aqueous medium, controlled temperature Converts to ketone

Representative Data Table of Preparation Methods

Method Starting Materials Key Reagents Main Conditions Advantages Limitations
Friedel–Crafts Alkylation & Fluorination Benzene derivatives, aldehydes AlCl₃, NFSI/Selectfluor Reflux, inert atmosphere Regioselectivity, versatility Multi-step, moderate yields
Cyclization of Fluorinated Precursors Aromatic fluorides, methylating agents Acid catalysts, methyl halides Elevated temperature High regioselectivity Requires precursor synthesis
Natural Product Derivative Route Longifolene, terpenes Oxidants, fluorinating agents Controlled oxidation, fluorination Scalable, environmentally friendly Complex purification

Research Findings and Notes

  • Mechanistic Insights:
    Fluorination at specific positions often involves electrophilic fluorinating agents that favor certain regioselectivities based on electronic and steric factors. Methylation to install the methoxy group is typically achieved via SN2 reactions with methylating agents under basic conditions.

  • Optimization Strategies:
    Recent advances focus on improving regioselectivity and yield via directing groups, protecting groups, and catalytic systems. For example, directing groups on aromatic rings can guide fluorination to the desired position.

  • Industrial Relevance: The synthesis route must consider scalability, cost, and environmental impact. Continuous flow processes and greener reagents are increasingly preferred.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

a. 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one (5-Methoxy-2-tetralone)

  • Structure : Ketone at position 2, methoxy at position 3.
  • Key Differences : The absence of fluorine and ketone position alter electronic distribution.
  • Synthesis : Produced via Friedel-Crafts acylation of anisole with succinic anhydride, followed by reduction and cyclization .
  • Applications: Intermediate in fragrance and pharmaceutical synthesis (e.g., butorphanol derivatives) .

b. 6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one

  • Structure : Ketone at position 1, methoxy at position 6, and phenyl substituent at position 2.
  • Key Differences : The phenyl group increases steric bulk and lipophilicity (logP ~3.7 inferred from similar compounds).
  • Commercial Data : Priced at $175–$500 for 5g (97% purity), reflecting higher cost due to synthetic complexity .

c. 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one

  • Structure : Ketone at position 1, methoxy at position 5.
  • Physical Properties : Melting point 59–63°C; synthesized via Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride .

d. 5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

  • Structure : Ketone at position 1, fluorine atoms at positions 5 and 6.
Substituent Effects on Physical and Chemical Properties
Compound Molecular Weight Melting Point (°C) logP Key Substituents Reference
2-Fluoro-5-methoxy-1-tetralone ~182.17* N/A ~2.5* 2-F, 5-OMe Inferred
5-Methoxy-2-tetralone 176.22 N/A ~2.1 5-OMe, 2-ketone
7-Methoxy-1-tetralone 176.22 59–63 ~2.3 7-OMe
4-Isopropyl-6-methyl-1-tetralone 202.29 N/A 3.71 4-isoPr, 6-Me
6-Methoxy-2-phenyl-1-tetralone 238.29 N/A ~3.7 6-OMe, 2-Ph

*Estimated based on molecular formula C₁₁H₁₁FO₂.

  • Fluorine vs. Methoxy : Fluorine’s electronegativity increases dipole moments and may reduce melting points compared to methoxy-only analogs (e.g., 7-methoxy-1-tetralone melts at 59–63°C, while di-fluoro analogs likely have lower values) .
  • Phenyl Substituents : Increase molecular weight and logP, enhancing membrane permeability but reducing aqueous solubility .
Commercial and Pharmacological Relevance
  • Pricing Trends : Fluorinated and phenyl-substituted variants command higher prices (e.g., 6-methoxy-2-phenyl-1-tetralone at $500/5g) due to complex synthesis .
  • Drug Development : Tetralones are precursors to therapeutics like lasofoxifene (derived from 6-methoxy-1-tetralone) . The fluorine in 2-fluoro-5-methoxy-1-tetralone may enhance binding affinity in target proteins.

Biological Activity

2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a tetrahydronaphthalene core with a fluorine atom at the second position and a methoxy group at the fifth position. This combination may impart distinct chemical reactivity and biological properties.

  • Molecular Formula : C11_{11}H11_{11}FO2_2
  • Molecular Weight : 194.20 g/mol
  • CAS Number : 186297-51-8

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antiviral domains. Its mechanism of action is likely linked to interactions with specific enzymes or receptors involved in metabolic pathways, influencing cell signaling related to growth and inflammation.

Antimicrobial Activity

A study highlighted that compounds structurally related to this compound demonstrated significant antimicrobial properties. The compound's structural features may enhance its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival.

Antiviral Properties

Preliminary investigations suggest that this compound may inhibit viral replication through mechanisms similar to those observed in other fluoro-substituted naphthalenes. The presence of the fluorine atom could enhance binding affinity to viral proteins or cellular receptors, thereby mitigating viral activity.

Case Studies and Research Findings

Recent studies have explored the biological efficacy of various naphthalene derivatives, including this compound. Below are notable findings:

StudyFocusFindings
Antimicrobial ScreeningDemonstrated significant inhibition of growth in several bacterial strains with MIC values < 20 µM.
Antiviral ActivityIdentified potential for inhibiting viral replication; further studies required for detailed mechanisms.
Mechanistic InsightsSuggested that fluorinated naphthalene derivatives may modulate oxidative stress pathways in cells.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleic acid synthesis.
  • Cell Signaling Modulation : It could influence pathways related to inflammation and cell growth by interacting with specific receptors.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to apoptosis in targeted cells.

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